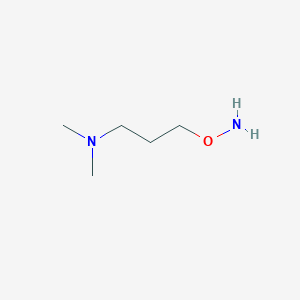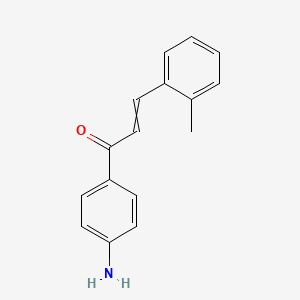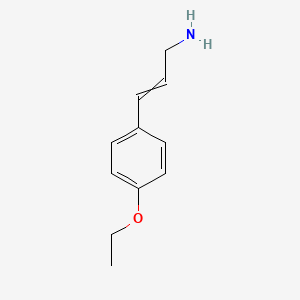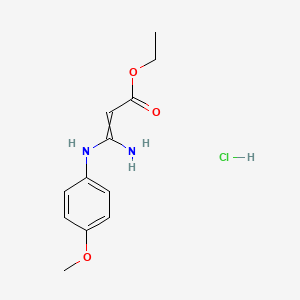
Ethyl 3-amino-3-(4-methoxyphenylamino)acrylate hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-amino-3-[(4-methoxyphenyl)amino]prop-2-enoate hydrochloride is a chemical compound with the molecular formula C12H17ClN2O3. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by its unique structure, which includes an amino group, a methoxyphenyl group, and an ethyl ester group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-amino-3-[(4-methoxyphenyl)amino]prop-2-enoate hydrochloride typically involves the reaction of ethyl acetoacetate with 4-methoxyaniline in the presence of a suitable catalyst. The reaction proceeds through a series of steps, including condensation, cyclization, and esterification, to yield the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and temperatures ranging from 50°C to 100°C .
Industrial Production Methods
In an industrial setting, the production of ethyl 3-amino-3-[(4-methoxyphenyl)amino]prop-2-enoate hydrochloride may involve large-scale batch or continuous processes. The use of automated reactors and advanced purification techniques, such as crystallization and chromatography, ensures high purity and yield of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 3-amino-3-[(4-methoxyphenyl)amino]prop-2-enoate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in the reactions of ethyl 3-amino-3-[(4-methoxyphenyl)amino]prop-2-enoate hydrochloride include acids, bases, and organic solvents. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from the reactions of ethyl 3-amino-3-[(4-methoxyphenyl)amino]prop-2-enoate hydrochloride include various substituted derivatives, oxides, and reduced forms of the compound .
Applications De Recherche Scientifique
Ethyl 3-amino-3-[(4-methoxyphenyl)amino]prop-2-enoate hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is employed in the study of enzyme interactions and protein-ligand binding.
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of ethyl 3-amino-3-[(4-methoxyphenyl)amino]prop-2-enoate hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form hydrogen bonds and other non-covalent interactions with these targets, leading to changes in their activity and function. The pathways involved in these interactions are often studied using molecular docking and simulation techniques .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethyl 2-cyano-3-[(4-methoxyphenyl)amino]prop-2-enoate
- Ethyl 3-amino-3-[(4-ethoxyphenyl)amino]prop-2-enoate
- Ethyl 3-amino-3-[(4-trifluoromethoxyphenyl)amino]prop-2-enoate
Uniqueness
Ethyl 3-amino-3-[(4-methoxyphenyl)amino]prop-2-enoate hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the methoxy group, in particular, enhances its reactivity and potential for forming hydrogen bonds, making it a valuable compound in various research applications .
Propriétés
Formule moléculaire |
C12H17ClN2O3 |
|---|---|
Poids moléculaire |
272.73 g/mol |
Nom IUPAC |
ethyl 3-amino-3-(4-methoxyanilino)prop-2-enoate;hydrochloride |
InChI |
InChI=1S/C12H16N2O3.ClH/c1-3-17-12(15)8-11(13)14-9-4-6-10(16-2)7-5-9;/h4-8,14H,3,13H2,1-2H3;1H |
Clé InChI |
SYAALGQYOKATCZ-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C=C(N)NC1=CC=C(C=C1)OC.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


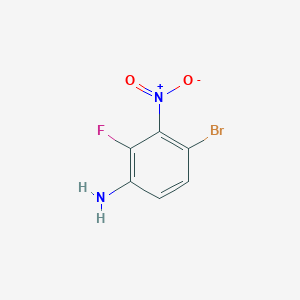
![Thieno[2,3-b]pyrazin-3-amine](/img/structure/B11730953.png)
![O-{[3-chloro-4-(trifluoromethyl)phenyl]methyl}hydroxylamine](/img/structure/B11730966.png)
![(2-methylpropyl)[(1-propyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11730967.png)
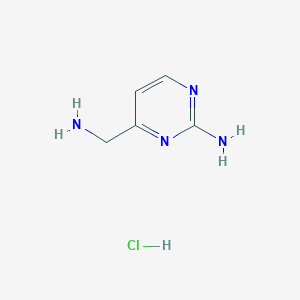

![2-[3-({[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methyl}amino)-1H-pyrazol-1-yl]ethan-1-ol](/img/structure/B11730984.png)
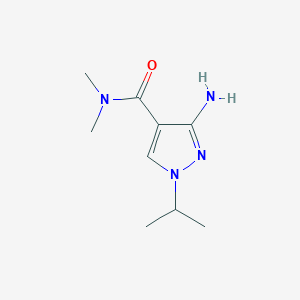
![4-Amino-N-[2-(dimethylamino)ethyl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B11731003.png)
![Methyl (3S)-3-amino-3-[4-(tert-butyl)phenyl]propanoate](/img/structure/B11731019.png)
![1-[2-(3-Chlorophenyl)-1,3-dioxolan-2-yl]methanamine](/img/structure/B11731020.png)
